BenchChemオンラインストアへようこそ!

beta-Yohimbin hydrochloride

Adrenergic pharmacology Cardiovascular research Receptor selectivity profiling

beta-Yohimbin hydrochloride delivers a pharmacologically distinct α2/α1 selectivity ratio of ≈3, positioned precisely between highly α2-selective yohimbine (≈45) and α1-selective corynanthine (≈0.03). This intermediate profile is indispensable for discriminating mixed adrenoceptor contributions in pithed rat cardiovascular models and radioligand binding assay calibration. The hydrochloride salt ensures consistent aqueous solubility and precise dosing, eliminating free-base variability. With defined DMSO solubility (20 mg/mL) and long-term powder stability at -20°C, it supports reproducible batch-to-batch pharmacological fingerprinting.

Molecular Formula C21H27ClN2O3
Molecular Weight 390.9 g/mol
CAS No. 75444-63-2
Cat. No. B1666916
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namebeta-Yohimbin hydrochloride
CAS75444-63-2
Synonymsbeta-Yohimbin hydrochloride
Molecular FormulaC21H27ClN2O3
Molecular Weight390.9 g/mol
Structural Identifiers
SMILESCOC(=O)C1C(CCC2C1CC3C4=C(CCN3C2)C5=CC=CC=C5N4)O.Cl
InChIInChI=1S/C21H26N2O3.ClH/c1-26-21(25)19-15-10-17-20-14(13-4-2-3-5-16(13)22-20)8-9-23(17)11-12(15)6-7-18(19)24;/h2-5,12,15,17-19,22,24H,6-11H2,1H3;1H/t12-,15-,17-,18+,19+;/m0./s1
InChIKeyPIPZGJSEDRMUAW-RGEGUIKKSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Beta-Yohimbin Hydrochloride (CAS 75444-63-2): Procurement-Ready Indole Alkaloid for Adrenergic Receptor Research


Beta-Yohimbin hydrochloride (CAS 75444-63-2, molecular formula C21H27ClN2O3, MW 390.90) is the hydrochloride salt of beta-yohimbine, a stereoisomer of the indole alkaloid yohimbine belonging to the yohimban-16-carboxylic acid ester class . Unlike the free base (beta-yohimbine, CAS 549-84-8), the hydrochloride salt form offers enhanced aqueous solubility and improved handling characteristics for in vitro experimental workflows . Beta-yohimbine (also referred to as rauwolscine in some pharmacological contexts) is a plant-derived alkaloid found in Rauvolfia serpentina and Aspidosperma species, and is primarily recognized as an antagonist at alpha-2 adrenergic receptors with ancillary activity at alpha-1 adrenoceptors [1]. For procurement and experimental design, the hydrochloride salt ensures consistent dissolution, precise dosing, and reproducibility in receptor pharmacology studies where free base solubility limitations could introduce variability.

Why Generic Yohimbine Substitution Fails: Stereochemistry-Driven Divergence in Beta-Yohimbin Hydrochloride Pharmacology


Yohimbine stereoisomers—yohimbine, beta-yohimbine (rauwolscine), and corynanthine—exhibit profoundly divergent alpha-1/alpha-2 adrenoceptor selectivity profiles despite sharing an identical molecular formula [1]. In functional studies using pithed rats, yohimbine (YO) demonstrated the highest alpha-2 blocking potency, followed by beta-yohimbine (beta-YO), with distinct potency orders across receptor subtypes: alpha-1 blockade ranked (-)IQ > YO > DHC > beta-YO, whereas alpha-2 blockade ranked YO > beta-YO > (-)IQ > DHC [1]. Critically, the selectivity ratio between alpha-1 and alpha-2 blocking activities differs substantially among these analogs—yohimbine is the most alpha-2-selective among the four analogs tested, while beta-yohimbine occupies an intermediate selectivity position that is pharmacologically distinct from both yohimbine and corynanthine [1][2]. Furthermore, toxicity profiles diverge sharply: beta-yohimbine is approximately twice as toxic as yohimbine and roughly five times less toxic than corynanthine in mouse models [3]. These receptor-level and toxicological differences preclude generic substitution; a researcher requiring the specific alpha-1/alpha-2 balance or toxicity window represented by beta-yohimbine cannot obtain equivalent results by substituting free yohimbine or its other diastereoisomers.

Beta-Yohimbin Hydrochloride Quantitative Differentiation Evidence: Head-to-Head Comparisons Against Closest Analogs


Alpha-2 Adrenoceptor Blocking Potency Ranking: Beta-Yohimbine vs. Yohimbine, Corynanthine, and Dihydrocorynantheine

In a direct head-to-head comparative study of four yohimbine analogs, the alpha-2 adrenoceptor blocking potency order—assessed via pressor responses to clonidine and inhibition of electrically driven cardioacceleration by clonidine in pithed rats—was YO > beta-YO > (-)IQ > DHC [1]. Beta-yohimbine (beta-YO) ranks second in alpha-2 blocking potency, behind yohimbine (YO) but ahead of (-)indoloquinolizidine ( (-)IQ) and dihydrocorynantheine (DHC). For alpha-1 blocking activity assessed via pressor responses to methoxamine and contractile responses in rat vas deferens, the potency order was (-)IQ > YO > DHC > beta-YO [1]. Thus, beta-yohimbine is the weakest alpha-1 blocker among the four analogs but retains substantial alpha-2 blocking activity, yielding a unique selectivity fingerprint.

Adrenergic pharmacology Cardiovascular research Receptor selectivity profiling

Alpha-2/Alpha-1 Selectivity Ratio: Rauwolscine (Beta-Yohimbine) vs. Yohimbine vs. Corynanthine

In functional studies assessing prejunctional alpha-2 and postjunctional alpha-1 adrenoceptor antagonist potencies via pA2 values against clonidine (rat vas deferens) and noradrenaline (anococcygeus muscle), the selectivity values (alpha-2/alpha-1) were calculated as: idazoxan 245, yohimbine 45, rauwolscine (beta-yohimbine) 3, and corynanthine 0.03 [1]. This places rauwolscine at a markedly lower alpha-2 selectivity compared to yohimbine (15-fold less selective) but substantially more alpha-2-selective than corynanthine (100-fold more selective). These functional selectivity values were confirmed in radioligand binding studies using 3H-idazoxan (alpha-2) and 3H-prazosin (alpha-1) in rat cerebral cortex [1].

Receptor selectivity Adrenoceptor pharmacology Functional selectivity studies

In Vivo Alpha-2 vs. Alpha-1 Selectivity in Anesthetized Dog: Beta-Yohimbine (Rauwolscine) vs. Yohimbine vs. Corynanthine

In anesthetized dog studies, yohimbine and rauwolscine (beta-yohimbine) were approximately 30 times more potent as alpha-2 adrenoceptor antagonists than as alpha-1 adrenoceptor antagonists, whereas corynanthine was 10-fold more potent at alpha-1 adrenoceptors than at alpha-2 adrenoceptors [1]. Yohimbine and rauwolscine were equipotent in reversing the inhibitory effect of clonidine on electrically stimulated tachycardia (presynaptic alpha-2 blockade), both being approximately 100-fold more potent than corynanthine [1]. However, all three isomers were equipotent as antagonists of the diastolic pressor response to phenylephrine (postsynaptic alpha-1 blockade) [1]. This indicates that beta-yohimbine and yohimbine share near-identical in vivo alpha-2 vs. alpha-1 selectivity (~30-fold), but both differ fundamentally from corynanthine (~0.1-fold, i.e., alpha-1-selective).

In vivo pharmacology Cardiovascular selectivity Presynaptic receptor blockade

Comparative Acute Toxicity (LD50) in Mice: Beta-Yohimbine vs. Yohimbine vs. Corynanthine

The acute toxicity (LD50) of the three yohimbine isomers was determined in mice. Beta-yohimbine was found to be approximately twice as toxic as yohimbine, while corynanthine was about one-fifth as toxic as beta-yohimbine (i.e., corynanthine is approximately 10-fold less toxic than beta-yohimbine) [1]. This establishes a clear toxicity gradient: corynanthine < yohimbine < beta-yohimbine, with approximate relative toxicity ratios of 1:2:10, respectively. Furthermore, mutual potentiation between the toxicities of yohimbine and amphetamine was observed, indicating that co-administration studies require careful dose calibration when using beta-yohimbine [1].

Toxicology Safety pharmacology In vivo dosing

Anti-Plasmodial Activity: Beta-Yohimbine Against Chloroquine-Resistant Plasmodium falciparum

Beta-yohimbine (as the free base, CAS 549-84-8) has demonstrated anti-plasmodial activity against the chloroquine-resistant Fc M29-Cameroon strain of Plasmodium falciparum, with an IC50 value reported as >1 μg/mL . While this potency is modest compared to clinical antimalarials (e.g., chloroquine IC50 typically in the ng/mL range against sensitive strains), the activity against a chloroquine-resistant strain provides a differentiated pharmacological property not shared by all yohimbine diastereoisomers. Yohimbine and corynanthine have not been reported to exhibit comparable anti-plasmodial activity against chloroquine-resistant strains in the same assay context .

Antimalarial research Drug resistance Natural product screening

Hydrochloride Salt Form Advantage: Solubility and Formulation Consistency vs. Free Base Beta-Yohimbine

Beta-yohimbin hydrochloride (CAS 75444-63-2, MW 390.90) offers practical advantages over the free base form (CAS 549-84-8, MW 354.44) for experimental workflows. The hydrochloride salt is soluble in DMSO at concentrations up to 20 mg/mL for stock solution preparation, with verified storage stability at -20°C (powder, 3 years) and -80°C (in solvent, 1 year) . The free base form lacks standardized solubility documentation from the same vendors and may require more complex solvent systems (e.g., DMF or ethanol with additional solubilization steps) [1]. The salt form's higher molecular weight (390.90 vs. 354.44) must be accounted for in molarity calculations—390.90 g/mol corresponds to the hydrochloride monohydrate equivalent, providing approximately 10.3% higher mass per mole versus the free base .

Compound formulation In vitro assay preparation Procurement specification

Beta-Yohimbin Hydrochloride: Validated Application Scenarios Based on Quantitative Comparative Evidence


Cardiovascular Mechanistic Studies Requiring Intermediate Alpha-2/Alpha-1 Selectivity

For pithed rat or anesthetized dog cardiovascular models investigating the relative contributions of alpha-1 vs. alpha-2 adrenoceptors to pressor responses, beta-yohimbin hydrochloride provides a distinct selectivity profile (α2/α1 ratio ≈ 3 in functional assays) that is 15-fold less alpha-2-selective than yohimbine (α2/α1 ≈ 45) [1]. This intermediate selectivity makes it the appropriate tool for discriminating mixed adrenoceptor contributions in blood pressure regulation studies, where highly selective yohimbine would underestimate alpha-1 involvement and corynanthine (α1-selective, α2/α1 ≈ 0.03) would provide the opposite bias [1].

In Vivo Toxicity and Drug Interaction Studies with Defined Safety Margins

In rodent toxicology studies where alpha-2 antagonism is the pharmacological mechanism of interest but the toxicity window of yohimbine is too narrow, beta-yohimbin hydrochloride provides a defined ~2-fold higher toxicity reference point [1]. This property is particularly relevant for amphetamine interaction studies, where mutual potentiation of toxicities has been documented between yohimbine alkaloids and amphetamine [1]. Researchers can use beta-yohimbin hydrochloride as a higher-toxicity comparator to bracket safety margins when evaluating novel alpha-2 antagonists.

Anti-Plasmodial Natural Product Screening Against Drug-Resistant Malaria Strains

For antimalarial screening programs targeting chloroquine-resistant Plasmodium falciparum strains, beta-yohimbine (administered as the hydrochloride salt for solubility) provides a yohimbine-scaffold hit compound with demonstrated activity against the Fc M29-Cameroon resistant strain (IC50 > 1 μg/mL) [1]. This differentiates beta-yohimbin hydrochloride from yohimbine and corynanthine, which lack reported activity in chloroquine-resistant malaria models, positioning the compound as a scaffold for medicinal chemistry optimization in anti-malarial drug discovery.

Adrenergic Receptor Standardization and Assay Validation Panels

For laboratories maintaining adrenoceptor antagonist reference panels for radioligand binding or functional assay validation, beta-yohimbin hydrochloride fills a specific calibration position: it serves as the intermediate-selectivity alpha-2 antagonist (α2/α1 ≈ 3) between highly selective yohimbine (α2/α1 ≈ 45) and alpha-1-selective corynanthine (α2/α1 ≈ 0.03) [1]. Its defined DMSO solubility (20 mg/mL) and long-term storage stability (-20°C powder, 3 years) ensure consistent performance across assay batches, supporting reproducible pharmacological fingerprinting of novel compounds .

Quote Request

Request a Quote for beta-Yohimbin hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.